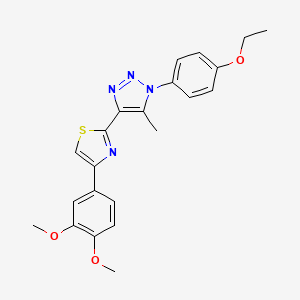

4-(3,4-dimethoxyphenyl)-2-(1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

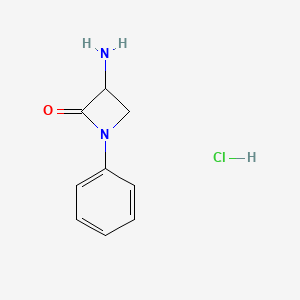

The synthesis of such a compound would likely involve the formation of the thiazole and triazole rings in separate steps, followed by the attachment of the phenyl rings with the methoxy and ethoxy groups. The exact synthetic route would depend on the specific reactivity of the starting materials and the conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and triazole rings, which are five-membered rings containing nitrogen and sulfur (thiazole) or nitrogen (triazole) atoms. The phenyl rings with the methoxy and ethoxy groups would add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and triazole rings, as well as the methoxy and ethoxy groups. These functional groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its specific structure. The presence of the polar methoxy and ethoxy groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Thiazole Derivatives in Scientific Research

Antimicrobial and Antiproliferative Activities

Thiazole derivatives have been explored for their antimicrobial and anticancer properties. Studies on various thiazole compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. Additionally, some thiazole derivatives have shown antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Corrosion Inhibition

Thiazoles have been studied for their corrosion inhibition properties on metals in acidic environments. Research indicates that thiazole compounds can serve as effective corrosion inhibitors for copper, highlighting their potential application in industrial settings to protect metal surfaces from corrosion (Farahati et al., 2019).

Fluorescent Probes and Sensors

Some thiazole derivatives have been applied as fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity towards specific metal ions make them useful for various analytical applications in biochemistry and environmental monitoring (Tanaka et al., 2001).

Triazole Derivatives in Scientific Research

EGFR Inhibitors in Cancer Therapy

Triazole derivatives have been examined for their potential as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy. Molecular docking studies and tautomeric property analyses of benzimidazole derivatives bearing triazole have provided insights into their mechanism of action as EGFR inhibitors, showing promise for their application in treating cancer (Karayel, 2021).

Methoxyphenyl Derivatives in Scientific Research

Photophysical and Chemosensory Properties

Compounds with methoxyphenyl derivatives have been investigated for their photophysical properties and their application as chemosensors. These compounds exhibit solvatochromism and can act as fluorescent chemosensors for metal ions, such as Fe3+, offering potential utility in detecting and monitoring metal ions in various environmental and biological contexts (Khan, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-5-29-17-9-7-16(8-10-17)26-14(2)21(24-25-26)22-23-18(13-30-22)15-6-11-19(27-3)20(12-15)28-4/h6-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVLEEUAMHSUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2923665.png)